molecular formula C17H24N2O B14560815 N-[1-(Cyclohexylamino)-1,4-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine CAS No. 61957-58-2

N-[1-(Cyclohexylamino)-1,4-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine

Cat. No.: B14560815
CAS No.: 61957-58-2
M. Wt: 272.4 g/mol
InChI Key: ANSMIWJFCDYZHO-UHFFFAOYSA-N
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Description

N-[1-(Cyclohexylamino)-1,4-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes a cyclohexylamino group and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Cyclohexylamino)-1,4-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine typically involves multiple steps. One common method includes the reaction of cyclohexylamine with a suitable precursor, followed by the introduction of the hydroxylamine group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Cyclohexylamino)-1,4-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxylamine group to a nitroso or nitro group.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

N-[1-(Cyclohexylamino)-1,4-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(Cyclohexylamino)-1,4-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler compound with a similar cyclohexylamino group.

    N,N-Dimethylcyclohexylamine: Another related compound with a dimethylamino group.

Uniqueness

N-[1-(Cyclohexylamino)-1,4-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine is unique due to its specific structure, which combines a cyclohexylamino group with a hydroxylamine moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61957-58-2

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

N-[3-(cyclohexylamino)-3,7-dimethyl-1H-inden-2-ylidene]hydroxylamine

InChI

InChI=1S/C17H24N2O/c1-12-7-6-10-15-14(12)11-16(19-20)17(15,2)18-13-8-4-3-5-9-13/h6-7,10,13,18,20H,3-5,8-9,11H2,1-2H3

InChI Key

ANSMIWJFCDYZHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(=NO)C(C2=CC=C1)(C)NC3CCCCC3

Origin of Product

United States

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